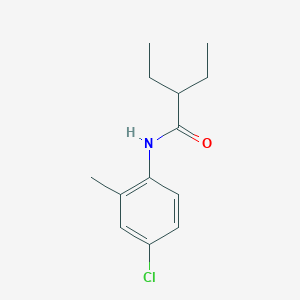![molecular formula C17H17NO5 B5879793 (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid, also known as MPAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAPA is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, and has been shown to have anti-inflammatory and anti-cancer properties. In
Aplicaciones Científicas De Investigación
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its anti-inflammatory properties. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6, and to reduce inflammation in animal models of arthritis and colitis.
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has also been studied for its potential anti-cancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and spread of tumors in animal models of cancer.
Mecanismo De Acción
The exact mechanism of action of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular metabolism and energy balance.
Biochemical and Physiological Effects:
(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to improve insulin sensitivity and to reduce oxidative stress and lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid in lab experiments is its well-established synthesis method and chemical stability. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid is also relatively inexpensive and easy to obtain. However, one limitation of using (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
Direcciones Futuras
There are a number of potential future directions for research on (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid. One area of interest is its potential as a treatment for metabolic disorders, such as type 2 diabetes and obesity. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to improve insulin sensitivity and to reduce inflammation and oxidative stress, which are factors involved in the development of these disorders.
Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been shown to have neuroprotective properties and to improve cognitive function in animal models of these diseases.
Finally, further research is needed to fully understand the mechanism of action of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid and to optimize its synthesis and dosing for use in scientific research.
Métodos De Síntesis
The synthesis of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid involves the reaction of naproxen with 4-aminophenol and chloroacetyl chloride. The resulting intermediate is then reacted with 2-methoxyaniline to produce (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid. The synthesis of (4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid has been optimized and improved over the years, with various modifications to the reaction conditions and reagents used.
Propiedades
IUPAC Name |
2-[4-[[2-(2-methoxyphenyl)acetyl]amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-15-5-3-2-4-12(15)10-16(19)18-13-6-8-14(9-7-13)23-11-17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJWGWSZHIAOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(2-Methoxyphenyl)acetyl]amino}phenoxy)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B5879711.png)


![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)
![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)

![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)


![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)